(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one
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Overview
Description
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 4H-1-benzothiopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiopyran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one include:
- 2-Methoxyphenyl isocyanate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a methoxyphenyl group and a benzothiopyran core. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
130688-98-1 |
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Molecular Formula |
C17H14O2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C17H14O2S/c1-19-15-8-4-2-6-12(15)10-13-11-20-16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+ |
InChI Key |
QZWPVTSWDZTKJV-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CSC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC=C1C=C2CSC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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